molecular formula C9H8ClNO B1289152 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one CAS No. 64220-31-1

6-amino-5-chloro-2,3-dihydro-1H-inden-1-one

Cat. No. B1289152
CAS RN: 64220-31-1
M. Wt: 181.62 g/mol
InChI Key: PHFHXNRLFZLFOO-UHFFFAOYSA-N
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Description

The compound "6-amino-5-chloro-2,3-dihydro-1H-inden-1-one" is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural features, such as trans-2-amino-5(6)-chloro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes , 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride , and trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes . These compounds are of interest due to their potential pharmacological properties, particularly as dopamine receptor ligands.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can include regioselective Friedel–Crafts acetylations, hydrogenations, and other stereospecific reactions . For instance, the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is described as an efficient and economical six-step process starting from commercially available 2-aminoindan, achieving an overall yield of 49% . Although the exact synthesis of "6-amino-5-chloro-2,3-dihydro-1H-inden-1-one" is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to "6-amino-5-chloro-2,3-dihydro-1H-inden-1-one" has been studied, with particular attention to the stereochemistry and the potential for forming enantiomeric pairs . The crystal structure of a related compound, the hydrogenolysis product of a dithiadiazamacrocycle, has been characterized, revealing a distorted octahedral environment around the cobalt ion with coordinated secondary amines, thioethers, and a primary amine . This suggests that the molecular structure of "6-amino-5-chloro-2,3-dihydro-1H-inden-1-one" could also exhibit interesting coordination properties.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of their binding affinity toward dopamine receptors . For example, the introduction of a chlorine substituent in the indene structure was found to decrease both D1-like and D2-like receptor affinity . Additionally, the reactivity of 6-chloro-2-pyridyl esters of amino acids has been evaluated for peptide synthesis, indicating a higher reactivity compared to other esters . These findings suggest that the chemical reactivity of "6-amino-5-chloro-2,3-dihydro-1H-inden-1-one" could be significant in the context of biological activity and synthesis of peptides.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "6-amino-5-chloro-2,3-dihydro-1H-inden-1-one" are not directly reported, the properties of structurally related compounds can provide some insights. The presence of amino and chloro substituents can influence the solubility, acidity, and overall reactivity of the compound . The pharmacological evaluation of similar compounds has shown varying degrees of affinity and selectivity for dopamine receptors, which are influenced by the specific substituents and stereochemistry of the indene derivatives . These properties are crucial for the potential therapeutic application of such compounds.

Scientific Research Applications

Synthesis and Chemical Properties

One aspect of research has focused on the synthesis and chemical properties of compounds structurally related to 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one. Studies have developed efficient and economical synthetic routes for similar compounds, employing strategies that leverage regioselective reactions and aiming to optimize yield and regioselectivity. For instance, Prashad et al. (2006) describe an efficient synthesis method for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, utilizing 2-aminoindan as a starting material and achieving significant overall yield through a six-step process, highlighting the method's efficiency and economic viability (Prashad et al., 2006).

Pharmacological Potential

Another line of research explores the pharmacological potential of derivatives, evaluating their affinity toward specific receptors or their activity in biological models. For example, Sakairi et al. (2012) synthesized a compound with expectations of probing the pharmacological potential of G protein-coupled receptor 119 (GPR119) agonists, indicating the compound's relevance in biomedical research and potential therapeutic applications (Sakairi et al., 2012).

Molecular and Structural Analysis

Research also extends to the molecular and structural analysis of compounds bearing similarity to 6-amino-5-chloro-2,3-dihydro-1H-inden-1-one. Investigations into the molecular structure, vibrational frequencies, and NMR spectra have provided insights into the chemical and physical properties of these compounds. Kumar et al. (2020) conducted a comprehensive study on the spectral and structural properties of a synthetic analog, utilizing quantum chemical computations to align with experimental data, thereby contributing to the understanding of the compound's characteristics and potential applications (Kumar et al., 2020).

properties

IUPAC Name

6-amino-5-chloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFHXNRLFZLFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622580
Record name 6-Amino-5-chloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-5-chloro-2,3-dihydro-1H-inden-1-one

CAS RN

64220-31-1
Record name 6-Amino-5-chloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

114 Grams (2.01 moles) of iron powder are added to a solution of 134 g (0.64 mole) of 5-chloro-6-nitro-1-indanone in 1600 ml of ethanol, then 63.5 ml of concentrated hydrochloric acid are added dropwise, and the reaction mixture is boiled for 4 hours. The precipitate is filtered off with suction, and the product is precipitated from the hot filtrate by the addition of water, then suction-filtered and washed with water. The residue of the reaction mixture is boiled with chloroform, the filtrate is dried with Na2SO4 and is then concentrated to dryness, after which process a further amount of the product is obtained. The substance melts at a temperature of from 198° to 200° C., and after recyrstallization from ethanol the melting point is in the range of from 203° to 205° C.
Quantity
63.5 mL
Type
reactant
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step Two
Quantity
1600 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.01 mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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